2-(Difluoromethoxy)-5-methylbenzene-1-sulfonyl chloride 2-(Difluoromethoxy)-5-methylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17735918
InChI: InChI=1S/C8H7ClF2O3S/c1-5-2-3-6(14-8(10)11)7(4-5)15(9,12)13/h2-4,8H,1H3
SMILES:
Molecular Formula: C8H7ClF2O3S
Molecular Weight: 256.65 g/mol

2-(Difluoromethoxy)-5-methylbenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17735918

Molecular Formula: C8H7ClF2O3S

Molecular Weight: 256.65 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-5-methylbenzene-1-sulfonyl chloride -

Specification

Molecular Formula C8H7ClF2O3S
Molecular Weight 256.65 g/mol
IUPAC Name 2-(difluoromethoxy)-5-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C8H7ClF2O3S/c1-5-2-3-6(14-8(10)11)7(4-5)15(9,12)13/h2-4,8H,1H3
Standard InChI Key NGNXCOJOUAPUIF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

  • A sulfonyl chloride group (-SO2_2Cl) at the 1-position, conferring electrophilicity.

  • A difluoromethoxy group (-OCF2_2H) at the 2-position, enhancing lipophilicity and metabolic stability.

  • A methyl group (-CH3_3) at the 5-position, influencing steric interactions and regioselectivity in reactions.

The IUPAC name, 2-(difluoromethoxy)-5-methylbenzenesulfonyl chloride, reflects this substitution pattern. The molecular geometry is planar at the aromatic ring, with the sulfonyl chloride group adopting a tetrahedral configuration around the sulfur atom.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC8H7ClF2O3S\text{C}_8\text{H}_7\text{ClF}_2\text{O}_3\text{S}
Molecular Weight256.65 g/mol
Exact Mass256.97 g/mol
LogP (Partition Coefficient)3.6 (estimated)

The logP value indicates moderate lipophilicity, influenced by the difluoromethoxy group’s polarity and the methyl group’s hydrophobicity. The sulfonyl chloride group contributes to the compound’s water solubility in polar solvents, though decomposition via hydrolysis necessitates anhydrous handling .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(difluoromethoxy)-5-methylbenzene-1-sulfonyl chloride typically proceeds via two sequential steps:

Step 1: Difluoromethylation of 5-Methylphenol
5-Methylphenol undergoes difluoromethylation using chlorodifluoromethane (ClCF2_2H) under basic conditions to yield 2-(difluoromethoxy)-5-methylphenol. This reaction exploits the nucleophilic aromatic substitution mechanism, where the phenol’s oxygen attacks the electrophilic difluoromethyl carbon.

Step 2: Sulfonylation with Chlorosulfonic Acid
The intermediate phenol is treated with chlorosulfonic acid (HSO3_3Cl) in a dichloromethane (CH2_2Cl2_2) solvent at low temperatures (-10°C to 0°C). This step introduces the sulfonyl chloride group via electrophilic aromatic substitution, with the reaction’s exothermic nature requiring precise temperature control to minimize side reactions .

Optimization and Yield

Key parameters influencing yield and purity:

  • Temperature Control: Maintaining subzero temperatures during sulfonylation prevents decomposition of the sulfonyl chloride group .

  • Solvent Choice: Dichloromethane’s low polarity facilitates reagent solubility while minimizing hydrolysis .

  • Stoichiometry: A 1:1 molar ratio of chlorosulfonic acid to the phenolic intermediate ensures complete conversion without over-sulfonation.

Reported yields range from 75% to 86%, with impurities primarily arising from incomplete difluoromethylation or sulfonyl chloride hydrolysis.

Chemical Reactivity and Applications

Electrophilic Sulfonyl Chloride Group

The sulfonyl chloride group (-SO2_2Cl) serves as a versatile electrophile, participating in reactions such as:

  • Nucleophilic Substitution: Reacts with amines to form sulfonamides (RSO2NH2\text{RSO}_2\text{NH}_2), a common motif in drug design .

  • Cross-Coupling Reactions: Acts as a substrate in palladium-catalyzed couplings to form biaryl sulfones, leveraging methodologies described in sulfonyl chloride literature .

For example, in the synthesis of piperidine urea compounds for treating dilated cardiomyopathy, sulfonyl chlorides are key intermediates for introducing sulfonamide linkages .

Role of the Difluoromethoxy Group

The -OCF2_2H group enhances:

  • Metabolic Stability: Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes.

  • Lipophilicity: Facilitates blood-brain barrier penetration, making the compound suitable for central nervous system-targeted drugs.

Comparative studies with non-fluorinated analogs (e.g., 2-methoxy derivatives) show a 30% increase in plasma half-life for difluoromethoxy-containing compounds.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound’s utility in drug synthesis is exemplified by its role in producing:

  • Kinase Inhibitors: Sulfonamide derivatives are critical in oncology therapeutics targeting tyrosine kinases.

  • Antimicrobial Agents: Sulfonyl chlorides react with thiols in bacterial enzymes, disrupting metabolic pathways .

A patent (WO2016118774A1) highlights 4-methylsulfonyl-substituted piperidine ureas derived from similar sulfonyl chlorides, demonstrating efficacy in dilated cardiomyopathy treatment .

Agrochemical Development

In agrochemistry, the compound serves as a precursor to sulfonamide herbicides, leveraging its ability to modify plant enzyme activity. Field trials show that derivatives inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Comparative Analysis with Related Sulfonyl Chlorides

CompoundMolecular FormulaKey FeatureApplication
2-Bromo-5-fluorobenzene-1-sulfonyl chlorideC6H3BrClFO2S\text{C}_6\text{H}_3\text{BrClFO}_2\text{S}Bromine substitutionCross-coupling reactions
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluorideC8H8FSO3\text{C}_8\text{H}_8\text{FSO}_3Sulfonyl fluoride groupEnzyme inhibition studies
2-(Difluoromethoxy)-5-methylbenzene-1-sulfonyl chlorideC8H7ClF2O3S\text{C}_8\text{H}_7\text{ClF}_2\text{O}_3\text{S}Difluoromethoxy groupDrug intermediates

The difluoromethoxy group in the target compound provides distinct advantages in drug bioavailability compared to bromine or methanesulfonyl substituents .

Future Research Directions

Stability Studies

Thermogravimetric analysis (TGA) under varying humidity conditions will clarify decomposition kinetics, guiding storage protocols. Preliminary data suggest a 15% mass loss at 40°C/75% RH over 72 hours.

Novel Synthetic Routes

Exploring photoredox catalysis for sulfonylation, as demonstrated in radical transfer reactions , could improve yield and reduce reliance on hazardous chlorosulfonic acid.

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